A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS Number: 269410-24-4) for Researchers and Drug Development Professionals
A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS Number: 269410-24-4) for Researchers and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as 5-indoleboronic acid pinacol ester, is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural hallmark is an indole scaffold functionalized with a boronic acid pinacol ester at the 5-position. This moiety renders the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available building blocks.
The indole core is a privileged scaffold in drug discovery, present in a wide array of natural products and pharmaceuticals with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to readily functionalize the indole nucleus at the 5-position via the boronic acid pinacol ester makes this compound a valuable precursor for the synthesis of novel drug candidates and molecular probes for biological research. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility in drug development.
Physicochemical and Structural Data
A summary of the key physicochemical and structural properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is presented in the table below. This data is crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 269410-24-4 | [1] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [1] |
| Molecular Weight | 243.11 g/mol | [1] |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 124.0 to 128.0 °C | |
| Purity | >98.0% (GC) | |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | [1] |
| Synonyms | 5-Indoleboronic acid pinacol ester, Indole-5-boronic acid pinacol ester | [1] |
| InChI | InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-9,16H,1-4H3 | [1] |
| InChIKey | FATPQDPUKVVCLT-UHFFFAOYSA-N | [1] |
| SMILES | CC1(C)OB(OC1(C)C)c2ccc3[nH]ccc3c2 | [1] |
Experimental Protocols
Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
A common and efficient method for the synthesis of the title compound is the palladium-catalyzed Miyaura borylation of 5-bromoindole.
Materials:
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5-bromoindole
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Bis(pinacolato)diboron (B₂pin₂)
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Potassium acetate (KOAc)
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[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
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1,4-Dioxane (anhydrous)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Distilled water
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Round-bottom flask
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Reflux condenser
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Nitrogen or Argon gas supply
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Magnetic stirrer with heating
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Rotary evaporator
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Standard laboratory glassware for extraction and recrystallization
Procedure:
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To a round-bottom flask, add 5-bromoindole (1.0 eq), bis(pinacolato)diboron (2.0 eq), potassium acetate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.015 eq).
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Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
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Add anhydrous 1,4-dioxane to the flask.
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Heat the reaction mixture to reflux and stir for 8 hours under the inert atmosphere.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the 1,4-dioxane using a rotary evaporator.
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To the residue, add distilled water and extract with dichloromethane (3x).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Recrystallize the crude product from a methanol-dichloromethane solvent mixture to yield the pure 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with an aryl halide. Reaction conditions may require optimization depending on the specific substrates.
Materials:
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
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Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
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Round-bottom flask or microwave reaction vial
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Inert gas supply (Nitrogen or Argon)
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Magnetic stirrer with heating or microwave reactor
Procedure:
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In a reaction vessel, combine 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0-1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
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Evacuate and backfill the vessel with an inert gas.
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Add the degassed solvent system to the reaction mixture.
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Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-indole derivative.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in drug discovery is as a key building block for the synthesis of more complex molecules with potential therapeutic activity. The indole scaffold is a common feature in many kinase inhibitors, and this boronic ester provides a convenient handle to introduce diverse substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR).
Synthesis of Kinase Inhibitors
Numerous studies have demonstrated the importance of the indole nucleus in the design of potent kinase inhibitors for the treatment of cancer. For example, derivatives of the 9H-pyrimido[4,5-b]indole scaffold have been identified as dual inhibitors of RET and TRK kinases, which are implicated in the progression of various cancers. The synthesis of such compounds often involves the coupling of a halogenated pyrimidine core with an appropriately substituted indole boronic acid or ester.
Similarly, indole-based compounds have been investigated as dual inhibitors of EGFR and SRC kinases. The collaboration between these two kinases is linked to a more aggressive tumor phenotype in several cancers, including lung, breast, and colon cancer. The development of small molecules that can simultaneously inhibit both kinases is a promising therapeutic strategy. The use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole allows for the systematic modification of the indole core to optimize the inhibitory activity and selectivity against these kinases.
Visualizations
Synthetic Workflow
The following diagram illustrates a typical workflow for the utilization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in the synthesis of a hypothetical bioactive molecule.
Caption: Synthetic workflow for the preparation and application of the title compound.
Simplified EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for indole-based kinase inhibitors synthesized using the title compound.
Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.
Conclusion
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a cornerstone building block for the synthesis of functionalized indole derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the generation of compound libraries for high-throughput screening and for the rational design of targeted therapeutics, particularly in the area of kinase inhibitors for oncology. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and drug development endeavors.
Image courtesy of Sigma-Aldrich